molecular formula C10H10BrFN2 B8133086 5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine

5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8133086
M. Wt: 257.10 g/mol
InChI Key: YZUYACONCWOCQC-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with bromine, fluorine, and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriately substituted pyridine and pyrrole precursors. One common method starts with 2,3-dicarboxypyridine, which undergoes esterification, reduction, and chlorination. The resulting intermediate is then cyclized using sodium hydride and p-toluenesulfonamide to form the pyrrolo[2,3-b]pyridine ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scalable versions of the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents at the bromine or fluorine positions.

Scientific Research Applications

5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, in cancer research, it inhibits fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3), leading to the suppression of tumor cell proliferation and induction of apoptosis . The compound’s structure allows it to bind effectively to the active sites of these receptors, blocking their signaling pathways.

Comparison with Similar Compounds

  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine
  • 4-Fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine

Uniqueness: 5-Bromo-4-fluoro-2-isopropyl-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of bromine, fluorine, and isopropyl groups, which confer distinct electronic and steric properties. These modifications enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in drug discovery and material science.

Properties

IUPAC Name

5-bromo-4-fluoro-2-propan-2-yl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2/c1-5(2)8-3-6-9(12)7(11)4-13-10(6)14-8/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUYACONCWOCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C(=CN=C2N1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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